6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol
Overview
Description
“6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a sec-butyl group attached at the 6th position and a cyclopropyl group at the 2nd position .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a pyrimidine core with a sec-butyl group attached at one position and a cyclopropyl group at another . The exact structure would depend on the specific locations of these attachments.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine ring and the attached sec-butyl and cyclopropyl groups. Pyrimidine rings can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine ring and the attached sec-butyl and cyclopropyl groups .Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed an efficient synthesis method for α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde, highlighting a broader chemical application in creating compounds with potential biological activities (P. S. Reddy et al., 2014).
- The synthesis and characterisation of novel polynuclear copper(I) pyrazolate complexes, potentially useful in catalytic activities in organic synthesis, were reported. The reaction involved a compound structurally related to the core pyrimidinol structure, demonstrating the versatility of these compounds in catalysis (A. Maspero et al., 2003).
Biological Activity
- Research into hydroxypyrimidine derivatives, including structures related to 6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol, has shown pronounced biological activity. One study synthesized a water-soluble form of a new hydroxypyrimidine derivative, revealing its low toxicity and pronounced anti-inflammatory activity, which is crucial for the development of new pharmaceuticals (E. V. Kuvaeva et al., 2022).
- The bioactive potential of 2(1H)-Pyrazinones and Diketopiperazine Alkaloids from a tunicate-derived actinomycete, including derivatives with the sec-butyl group, was explored. These compounds showed varied cytotoxic activities against cancer cell lines, indicating their significance in drug discovery for cancer treatment (L. A. Shaala et al., 2016).
Environmental and Safety Considerations
- An investigation into the energy-saving recovery of organic materials from wastewater, utilizing a process involving cyclohexane and sec-butyl alcohol, underscores the importance of chemical compounds like this compound in environmental protection and sustainable chemical processes (Zhaoyou Zhu et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-butan-2-yl-2-cyclopropyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-7(2)9-6-10(14)13-11(12-9)8-4-5-8/h6-8H,3-5H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZYNSXLFRFING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)NC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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